molecular formula C6H9ClN2O4S B13221243 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride

2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B13221243
M. Wt: 240.67 g/mol
InChI Key: KIOYCONDDLDKOH-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a sulfonyl chloride group, and an oxadiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate to form an intermediate, which is then cyclized to form the oxadiazole ring. The resulting compound is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Scientific Research Applications

2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials[][3].

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives such as 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride and 2-(5-Phenyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride. These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the ethyl group and sulfonyl chloride group in 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride imparts distinct reactivity and properties, making it suitable for specific applications .

Properties

Molecular Formula

C6H9ClN2O4S

Molecular Weight

240.67 g/mol

IUPAC Name

2-(5-ethyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O4S/c1-2-5-8-9(6(10)13-5)3-4-14(7,11)12/h2-4H2,1H3

InChI Key

KIOYCONDDLDKOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)O1)CCS(=O)(=O)Cl

Origin of Product

United States

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